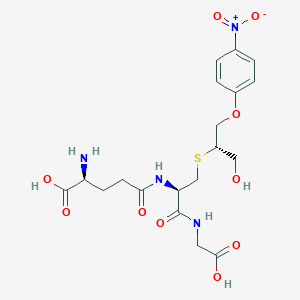
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane is an organic compound that belongs to the class of oligopeptides This compound is characterized by its unique structure, which includes a glutathionyl group and a para-nitrophenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane typically involves the conjugation of glutathione with 1,2-epoxy-3-(para-nitrophenoxy)propane. The reaction is catalyzed by glutathione S-transferase enzymes, which facilitate the addition of the glutathionyl group to the epoxy compound. The reaction conditions often include:
Solvent: Aqueous buffer solutions, such as phosphate buffer.
Temperature: Typically carried out at room temperature or slightly elevated temperatures (25-37°C).
pH: The reaction is usually performed at a neutral to slightly basic pH (pH 7-8).
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic reactions using recombinant glutathione S-transferase enzymes. The process can be optimized for higher yields by adjusting parameters such as enzyme concentration, substrate concentration, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The para-nitrophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amino derivatives where the nitro group is reduced to an amino group.
Substitution: Products where the para-nitrophenoxy group is replaced by other nucleophiles.
Scientific Research Applications
1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane has diverse applications in scientific research:
Chemistry: Used as a model compound to study glutathione conjugation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular detoxification processes and as a substrate for glutathione S-transferase enzymes.
Industry: Utilized in the development of biosensors and biocatalysts for industrial processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane involves its interaction with glutathione S-transferase enzymes. These enzymes catalyze the conjugation of glutathione to the compound, facilitating its detoxification and excretion. The molecular targets include:
Glutathione S-transferase: Enzymes that catalyze the conjugation reaction.
Cellular pathways: Involved in detoxification and oxidative stress response.
Comparison with Similar Compounds
Similar Compounds
1,2-Epoxy-3-(para-nitrophenoxy)propane: The precursor to 1-Hydroxy-2-S-glutathionyl-3-para-nitrophenoxy-propane.
Glutathione conjugates: Other compounds conjugated with glutathione, such as S-glutathionyl-para-nitrophenol.
Uniqueness
This compound is unique due to its specific structure, which combines a glutathionyl group with a para-nitrophenoxy moiety. This unique combination allows it to serve as a model compound for studying glutathione conjugation and its effects on cellular processes.
Properties
Molecular Formula |
C19H26N4O10S |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2S)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H26N4O10S/c20-14(19(29)30)5-6-16(25)22-15(18(28)21-7-17(26)27)10-34-13(8-24)9-33-12-3-1-11(2-4-12)23(31)32/h1-4,13-15,24H,5-10,20H2,(H,21,28)(H,22,25)(H,26,27)(H,29,30)/t13-,14-,15-/m0/s1 |
InChI Key |
YWXHXYSGHBAIBL-KKUMJFAQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC[C@H](CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


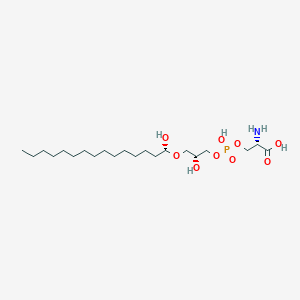
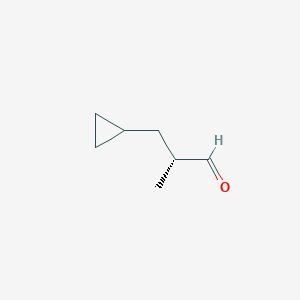
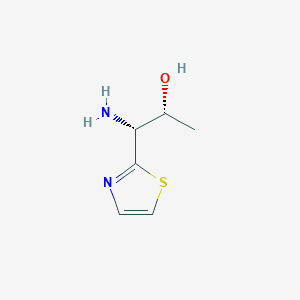
![2-(7-Amino-6-methyl-3H-pyrazolo[4,3-D]pyrimidin-3-YL)-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B10777026.png)

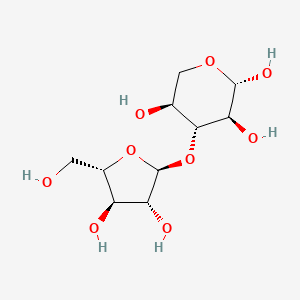
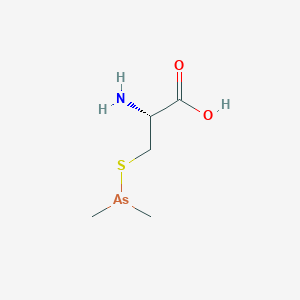
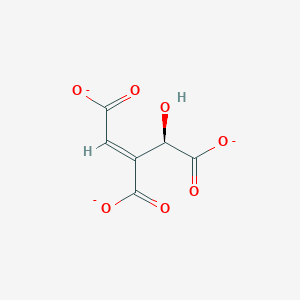
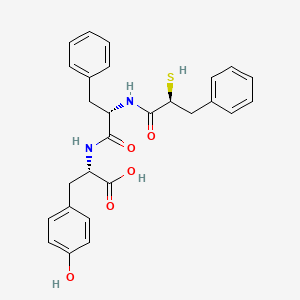
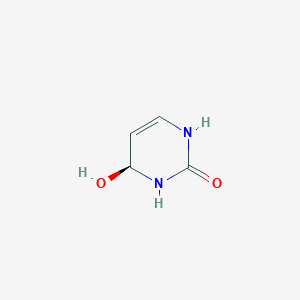
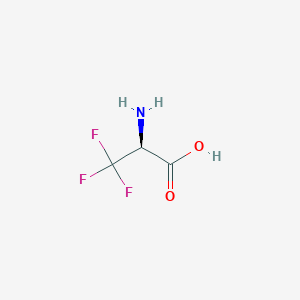
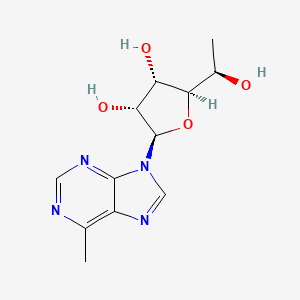
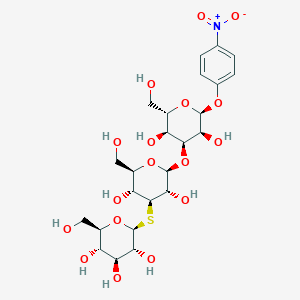
![[(1S,3R,7S,8S,8aR)-8-[2-[(2S,4R)-4-hydroxy-1-[[5-(hydroxymethyl)-6-methoxynaphthalen-2-yl]methyl]-6-oxopiperidin-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10777108.png)
